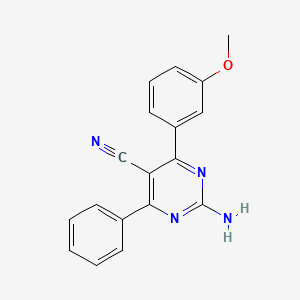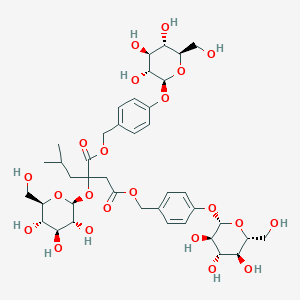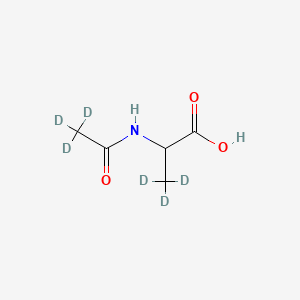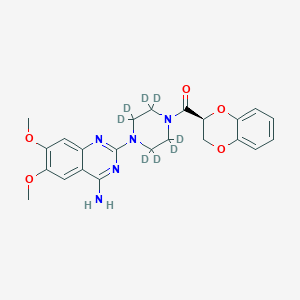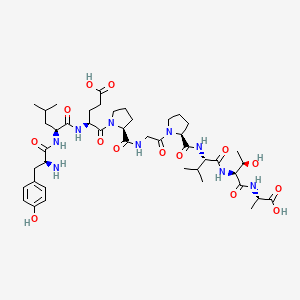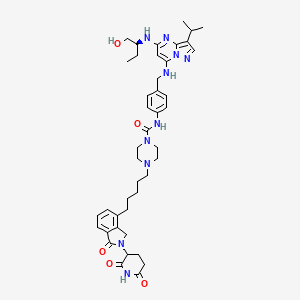
PROTAC CDK9 degrader-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CDK9 degrader-4 is a highly potent and selective compound designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcriptional elongation by RNA polymerase II. The degradation of CDK9 disrupts the transcriptional network, making this compound a promising therapeutic agent for various cancers and other diseases .
Preparation Methods
The synthesis of PROTAC CDK9 degrader-4 involves the creation of a heterobifunctional molecule that links a ligand for CDK9 to a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:
Synthesis of the CDK9 ligand: This involves the preparation of a small molecule inhibitor that specifically binds to CDK9.
Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that binds to the E3 ubiquitin ligase.
Linker attachment: A chemical linker is used to connect the CDK9 ligand to the E3 ligase ligand.
Final assembly: The final PROTAC molecule is assembled by conjugating the CDK9 ligand-linker complex to the E3 ligase ligand
Chemical Reactions Analysis
PROTAC CDK9 degrader-4 undergoes several types of chemical reactions, including:
Substitution reactions: The attachment of the linker to the CDK9 ligand and the E3 ligase ligand involves nucleophilic substitution reactions.
Oxidation and reduction reactions: These reactions may be involved in the synthesis of the individual ligands.
Conjugation reactions: The final assembly of the PROTAC molecule involves conjugation reactions to link the ligands through the linker
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as tin(II) chloride, and reaction conditions like room temperature stirring for extended periods .
Scientific Research Applications
PROTAC CDK9 degrader-4 has a wide range of scientific research applications, including:
Cancer research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted therapies for cancers that overexpress CDK9.
Transcriptional regulation: It helps in understanding the mechanisms of transcriptional elongation and the role of CDK9 in regulating gene expression.
Drug discovery: It serves as a model compound for developing other PROTACs targeting different kinases and proteins involved in various diseases.
Biological studies: It is used to investigate the effects of CDK9 degradation on cellular processes and pathways.
Mechanism of Action
PROTAC CDK9 degrader-4 exerts its effects by promoting the ubiquitination and subsequent proteasomal degradation of CDK9. The compound binds to CDK9 and recruits an E3 ubiquitin ligase, such as cereblon (CRBN), forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts the transcriptional elongation process, leading to the downregulation of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
PROTAC CDK9 degrader-4 is unique in its high selectivity and potency for CDK9 degradation. Similar compounds include:
KI-CDK9d-32: Another highly selective CDK9 degrader that induces rapid reduction of MYC protein levels.
JSH-150: A selective inhibitor of CDK9 that forms hydrogen bonds with CDK9 at specific sites.
These compounds highlight the uniqueness of this compound in its ability to selectively degrade CDK9 while sparing other CDK family members .
Properties
Molecular Formula |
C43H56N10O5 |
|---|---|
Molecular Weight |
793.0 g/mol |
IUPAC Name |
4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-N-[4-[[[5-[[(2S)-1-hydroxybutan-2-yl]amino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C43H56N10O5/c1-4-31(27-54)46-37-23-38(53-40(48-37)34(25-45-53)28(2)3)44-24-29-12-14-32(15-13-29)47-43(58)51-21-19-50(20-22-51)18-7-5-6-9-30-10-8-11-33-35(30)26-52(42(33)57)36-16-17-39(55)49-41(36)56/h8,10-15,23,25,28,31,36,44,54H,4-7,9,16-22,24,26-27H2,1-3H3,(H,46,48)(H,47,58)(H,49,55,56)/t31-,36?/m0/s1 |
InChI Key |
YAEBZMQWNHWNAG-BRKUKBBPSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)NC(=O)N4CCN(CC4)CCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
